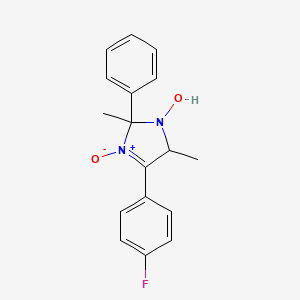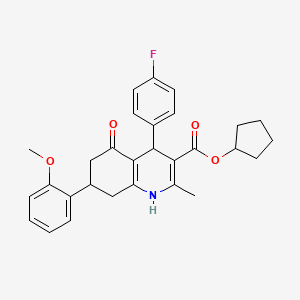
4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide
Vue d'ensemble
Description
4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide, also known as FGIN-1-27, is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to act as a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. In cancer research, this compound has been investigated for its ability to inhibit the growth of tumor cells by inducing apoptosis. In drug development, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide exerts its effects by binding to and activating the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel. Activation of the receptor leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and inducing apoptosis in cancer cells. In preclinical studies, this compound has been shown to improve learning and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Finally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific investigation of the receptor's function. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising lead compound for drug development. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in in vivo experiments.
Orientations Futures
There are several future directions for research on 4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide. One area of interest is the development of new drugs based on the structure of this compound that have improved efficacy and safety profiles. In addition, further studies are needed to investigate the potential applications of this compound in other areas, such as neurodegenerative diseases and inflammatory disorders. Finally, more research is needed to understand the mechanism of action of this compound at the molecular level, which could lead to the development of more targeted therapies.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-12-16(13-8-10-15(18)11-9-13)20(22)17(2,19(12)21)14-6-4-3-5-7-14/h3-12,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIXZKPXBNPMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=[N+](C(N1O)(C)C2=CC=CC=C2)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3985572.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3985593.png)
![N-[4-(benzyloxy)phenyl]-3-(1-piperidinyl)propanamide hydrochloride](/img/structure/B3985602.png)

![4-fluoro-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3985617.png)
![9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B3985623.png)
![N-(4-ethoxyphenyl)-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B3985630.png)
![4-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-5-nitrobenzoyl}morpholine](/img/structure/B3985636.png)


![4-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3985655.png)
![N-{4-[({2-[(4-nitrophenyl)amino]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3985668.png)